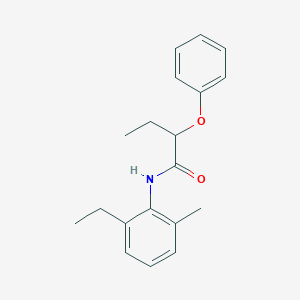
N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide, also known as A-836,339, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that regulate various physiological processes, including pain perception, mood, appetite, and inflammation. By inhibiting FAAH, A-836,339 can increase the levels of endocannabinoids, which may have therapeutic benefits in various diseases.
作用機序
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide involves the inhibition of FAAH, which leads to increased levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids bind to cannabinoid receptors in the body, including CB1 and CB2 receptors, which are involved in various physiological processes, such as pain perception, mood, appetite, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide are primarily mediated by the increased levels of endocannabinoids. Anandamide and 2-AG have been shown to have analgesic, anxiolytic, antidepressant, and anti-inflammatory effects in various preclinical models. By inhibiting FAAH, N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide can enhance the activity of endocannabinoids and potentially provide therapeutic benefits in various diseases.
実験室実験の利点と制限
One advantage of using N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide in lab experiments is that it specifically targets FAAH and does not affect other enzymes involved in endocannabinoid metabolism. This allows for more precise modulation of endocannabinoid levels and avoids potential side effects associated with non-specific cannabinoid receptor agonists or antagonists. One limitation is that N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide has relatively low potency and selectivity compared to other FAAH inhibitors, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide. One area of interest is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Another area of interest is the investigation of the therapeutic potential of FAAH inhibitors in various diseases, including chronic pain, anxiety, depression, and inflammation. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of FAAH inhibitors, as well as their potential side effects and safety profiles.
合成法
The synthesis of N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide involves several steps, starting from 2-ethyl-6-methylphenol and 2-chlorobutanoic acid. The first step is the conversion of 2-ethyl-6-methylphenol to 2-ethyl-6-methylphenyl ether, which is then reacted with 2-chlorobutanoic acid to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is coupled with phenoxyamine to give N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide has been extensively studied in preclinical models of various diseases, including pain, anxiety, depression, and inflammation. In animal studies, N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide has been shown to reduce pain sensitivity, anxiety-like behavior, and depressive-like behavior. It has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation.
特性
製品名 |
N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide |
InChI |
InChI=1S/C19H23NO2/c1-4-15-11-9-10-14(3)18(15)20-19(21)17(5-2)22-16-12-7-6-8-13-16/h6-13,17H,4-5H2,1-3H3,(H,20,21) |
InChIキー |
YXZNJULSOSIRTH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C(CC)OC2=CC=CC=C2)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)C(CC)OC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)
![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)


![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)

![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)


![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)